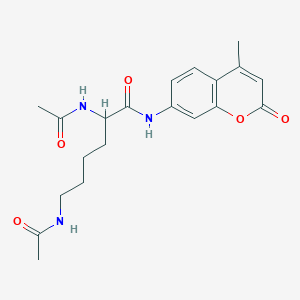

Ac-Lys(Ac)-AMC

Description

BenchChem offers high-quality Ac-Lys(Ac)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Lys(Ac)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27) |

InChI Key |

TTZZVMJPVWHHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Ac-Lys(Ac)-AMC: Chemical Structure, Molecular Weight, and Assay Methodology

[1][2]

Executive Summary

Ac-Lys(Ac)-AMC (N-alpha-acetyl-N-epsilon-acetyl-L-lysine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the quantitative assessment of histone deacetylase (HDAC) and sirtuin (SIRT) activity.[1][2] It functions as a "minimal" substrate, mimicking the acetylated lysine residues found on histone tails.

In drug development, this compound is critical for high-throughput screening (HTS) of HDAC inhibitors (HDACi).[1][2] Its mechanism relies on a two-step enzymatic cascade: deacetylation by the target enzyme, followed by proteolytic cleavage to release the fluorescent 7-amino-4-methylcoumarin (AMC) reporter.[1][2][3]

Chemical Identity & Structure

Unlike the bulky Boc-Lys(Ac)-AMC variant often used to reduce non-specific cleavage, Ac-Lys(Ac)-AMC utilizes a smaller acetyl group for N-alpha protection, potentially altering enzyme-substrate kinetics and solubility profiles.[1][2]

Nomenclature and Identifiers

| Property | Detail |

| Common Name | Ac-Lys(Ac)-AMC |

| Systematic Name | (S)-N-(5-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)acetamide |

| Synonyms | Ac-K(Ac)-AMC; Acetyl-Lys(Acetyl)-AMC |

| Core Components | Acetyl (N-term cap), Lysine (Scaffold), Acetyl (Epsilon-amine modification), AMC (Fluorophore) |

Molecular Data

The molecular weight and formula are derived from the condensation of N-alpha-acetyl-N-epsilon-acetyl-lysine with 7-amino-4-methylcoumarin.[1][2]

Structural Composition Analysis:

-

Fluorophore (AMC): The 7-amino-4-methylcoumarin moiety is attached via an amide bond to the carboxyl group of the lysine.[1][2] This amide bond quenches the fluorescence of AMC.

-

Lysine Backbone: The central L-lysine provides the specific recognition site for the protease (trypsin) used in the development step.[2]

-

Modifications:

- -Amino Group: Acetylated.[1][2][4][5] This mimics the epigenetic mark.[2] HDACs must remove this group to restore the positive charge on the lysine side chain.[2]

- -Amino Group: Acetylated.[1][2][4][5] This "caps" the N-terminus to prevent degradation by aminopeptidases and mimics the peptide bond context of a protein backbone.[2]

Physicochemical Properties[5][8][12][13]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid.[1][2] |

| Solubility | DMSO: Soluble (>10 mg/mL).Ethanol: Soluble.Water/PBS: Low solubility; requires organic co-solvent (e.g., 1-5% DMSO final).[1][2] |

| Stability | Stable at -20°C for >1 year in solid form.[1][2] Solutions in DMSO should be aliquoted and stored at -80°C to prevent hydrolysis.[1] |

| Excitation Max ( | 350 – 360 nm |

| Emission Max ( | 450 – 460 nm (Cyan/Blue fluorescence) |

Mechanism of Action (Assay Principle)

The utility of Ac-Lys(Ac)-AMC relies on the strict specificity of the developer protease (typically Trypsin).[1][2] Trypsin cleaves peptide bonds C-terminal to Lysine or Arginine residues, but only if the side chain carries a positive charge (unmodified amine).[1][2]

The Two-Step Enzymatic Cascade[1][2]

-

Deacetylation (The Test Reaction): The HDAC enzyme removes the acetyl group from the

-amino group of the lysine.[2] The neutral side chain becomes a positively charged ammonium group ( -

Development (The Readout): A developer solution containing Trypsin is added. Trypsin recognizes the newly exposed positive charge on the Lysine and cleaves the amide bond between Lysine and AMC.[2]

-

Fluorescence: Free AMC is released, resulting in a strong fluorescence increase.[2]

Caption: Logical pathway of the fluorogenic HDAC assay. Fluorescence is only generated if Step 1 (Deacetylation) successfully precedes Step 2 (Proteolysis).[1]

Experimental Protocol: End-Point HDAC Assay

This protocol is optimized for a 96-well plate format using purified HDAC1/2/3 or nuclear extracts.[1][2]

Reagents Preparation

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

, 0.1 mg/mL BSA.[1] -

Substrate Stock: Dissolve Ac-Lys(Ac)-AMC in DMSO to 10 mM.

-

Developer Solution: 10 mg/mL Trypsin in Assay Buffer + 1

M Trichostatin A (TSA).[1] Note: TSA is added to stop the HDAC reaction during the development phase.[2][6]

Workflow Steps

-

Enzyme Incubation:

-

Add 10-40

L of HDAC enzyme fraction to wells.[1][2] -

Add 10

L of test inhibitor or vehicle (DMSO).[1] -

Initiate reaction by adding 10

L of Ac-Lys(Ac)-AMC (Final conc: 10-50ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Incubate at 37°C for 30–60 minutes.

-

-

Development:

-

Add 50

L of Developer Solution (Trypsin + TSA).[1] -

Incubate at Room Temperature for 15–20 minutes.

-

-

Measurement:

Caption: Step-by-step experimental workflow for high-throughput screening of HDAC inhibitors.

Expertise & Optimization: Troubleshooting

As an application scientist, recognizing common artifacts is crucial for data integrity.[2]

-

Spontaneous Hydrolysis: Ac-Lys(Ac)-AMC is relatively stable, but poor storage of DMSO stocks (moisture ingress) can lead to high background fluorescence.[1][2] Always store with desiccant.

-

Inner Filter Effects: Highly colored inhibitor compounds may quench AMC fluorescence, leading to false positives (apparent inhibition).[1][2] Control: Spike free AMC into the inhibitor solution to check for quenching.

-

Trypsin Inhibition: If the test compound inhibits Trypsin, the signal will decrease, mimicking HDAC inhibition.[2] Control: Incubate the compound with the deacetylated standard (Ac-Lys-AMC) and Trypsin.[1][2] If signal is lost, the compound inhibits the developer, not the HDAC.[2]

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]

- 4. scispace.com [scispace.com]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. ovid.com [ovid.com]

- 7. Structural Analysis of Histone Deacetylase 8 Mutants Associated with Cornelia de Lange Syndrome Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Mechanism and Optimization of the Ac-Lys(Ac)-AMC Fluorogenic HDAC Assay

The following technical guide details the mechanism, application, and validation of the Ac-Lys(Ac)-AMC fluorogenic assay.

Executive Summary

The Ac-Lys(Ac)-AMC assay is the industry-standard fluorogenic method for quantifying the activity of Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) Histone Deacetylases. Unlike radioisotopic methods (e.g., [³H]-acetate release), this assay utilizes a conjugated fluorophore, 7-amino-4-methylcoumarin (AMC), allowing for high-throughput screening (HTS) of HDAC inhibitors.

This guide dissects the two-step coupled kinetic mechanism that drives the signal, defines the critical parameters for assay linearity, and establishes a "self-validating" protocol to eliminate false positives caused by protease inhibition.

Molecular Mechanism of Action

The core of this assay relies on the substrate specificity of the serine protease Trypsin . Trypsin cleaves peptide bonds exclusively at the C-terminus of positively charged amino acid residues (Lysine or Arginine).

The Chemical Switch

-

The Substrate (Silent): Ac-Lys(Ac)-AMC consists of a Lysine residue where the

-amino group is acetylated. This acetylation neutralizes the positive charge of the Lysine side chain. Consequently, Trypsin cannot recognize or cleave the amide bond connecting the Lysine to the AMC fluorophore. The fluorescence is quenched in this amide-bound state. -

Step 1: Deacetylation (HDAC-Driven): The HDAC enzyme removes the acetyl group from the

-amino position.[1] The Lysine side chain regains its positive charge (protonated at pH 7.4–8.0). -

Step 2: Fluorophore Release (Trypsin-Driven): The "Developer" solution (containing Trypsin) is added.[2] Trypsin now recognizes the positively charged Lysine and cleaves the C-terminal amide bond, releasing free AMC.

Pathway Visualization

The following diagram illustrates the coupled enzymatic cascade.

Figure 1: The two-step enzymatic cascade.[1] Fluorescence is only generated after sequential deacetylation and proteolytic cleavage.

Experimental Workflow & Protocol

To ensure data integrity, the assay must be run as an endpoint measurement because Trypsin (used in Step 2) will digest the HDAC enzyme if added simultaneously.

Reagents

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Optional: 0.1 mg/mL BSA to prevent enzyme adsorption.

-

Substrate: Ac-Lys(Ac)-AMC (Stock 10-50 mM in DMSO).

-

Developer Solution: Trypsin (1-2 mg/mL) + Trichostatin A (TSA, 2-5 µM) .

-

Note: TSA is included in the developer to instantly stop the HDAC reaction, ensuring a precise reaction time definition.

-

Step-by-Step Protocol

-

Enzyme Incubation:

-

Mix HDAC enzyme (0.5–50 nM final) with test compounds in assay buffer.

-

Incubate for 10–15 minutes (Pre-incubation allows inhibitor binding).

-

-

Reaction Initiation:

-

Development (The "Stop" Step):

-

Add an equal volume of Developer Solution (Trypsin + TSA).

-

Incubate at Room Temperature for 15 minutes.

-

Mechanism:[4] TSA halts HDAC activity; Trypsin cleaves the deacetylated substrate accumulated during Step 2.

-

-

Detection:

Figure 2: Standard Endpoint Assay Workflow.

Critical Assay Parameters & Validation

Substrate Selectivity

Ac-Lys(Ac)-AMC is not a universal HDAC substrate. It is highly selective for Class I and Class IIb enzymes. It is unsuitable for Class IIa (HDAC4, 5, 7, 9) due to their negligible catalytic activity toward acetyl-lysine (they prefer trifluoroacetyl-lysine).

| HDAC Class | Isoforms | Suitability of Ac-Lys(Ac)-AMC |

| Class I | HDAC1, 2, 3, 8 | High (Standard Substrate) |

| Class IIa | HDAC4, 5, 7, 9 | Low (Use Trifluoroacetyl-Lys instead) |

| Class IIb | HDAC6, 10 | High |

| Class III | Sirtuins | Moderate (Requires NAD+ cofactor) |

The "False Positive" Trap (Self-Validating System)

A common failure mode in this assay is identifying a compound as an HDAC inhibitor when it is actually a Trypsin inhibitor . If the test compound inhibits Trypsin, the fluorophore is never released, mimicking HDAC inhibition.

Validation Protocol: To validate a "hit," you must run a Counter-Screen :

-

Incubate the test compound with the Deacetylated Standard (Ac-Lys-AMC), not the acetylated substrate.

-

Add Developer (Trypsin).[2]

-

Result: If fluorescence is reduced compared to control, the compound inhibits Trypsin (False Positive).

Linearity and Km

-

Linearity: Ensure <10% of the substrate is consumed during the reaction. Excessive consumption leads to product inhibition and non-linear kinetics (Cheng-Prusoff correction becomes invalid).

-

Km: The

for Ac-Lys(Ac)-AMC varies by isoform but typically ranges from 10 µM to 150 µM . Running the assay at

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Substrate decomposition or impurity. | Use fresh substrate. Store stock at -80°C. Verify purity via HPLC. |

| Low Signal | Incompatible Buffer pH. | HDACs require pH 7.4–8.0. Avoid phosphate buffers (can inhibit some HDACs). |

| Signal Decay | Photobleaching.[10] | AMC is light-sensitive. Keep plates in the dark during incubation. |

| Non-Linear Rates | Enzyme concentration too high. | Titrate enzyme to ensure signal is linear with time and concentration (Initial Velocity conditions). |

References

-

Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[11] Chemistry & Biology, 10(1), 61-68.

-

Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.

-

Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol." Product Manual.

-

Enzo Life Sciences. "Fluor de Lys® Substrate/Developer Systems." Technical Note.

-

Riester, D., et al. (2004). "A new fluorogenic substrate for high-throughput screening of sirtuin type histone deacetylases." Biochemical and Biophysical Research Communications, 324(3), 1116-1123.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of assembly, activation and lysine selection by the SIN3B histone deacetylase complex | bioRxiv [biorxiv.org]

- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 5. ubpbio.com [ubpbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]

Navigating the Labyrinth of Ac-Lys(Ac)-AMC Solubility: A Technical Guide for Researchers

For researchers and drug development professionals working with histone deacetylase (HDAC) and sirtuin enzymes, the fluorogenic substrate Nα-acetyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, commonly abbreviated as Ac-Lys(Ac)-AMC, is a critical tool. Its utility in high-throughput screening and enzyme kinetics studies is unparalleled. However, realizing its full potential is critically dependent on a thorough understanding of its solubility characteristics in both organic solvents and aqueous buffers. This in-depth technical guide provides a comprehensive overview of the solubility of Ac-Lys(Ac)-AMC, offering field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experimental data.

The Chemical Foundation: Understanding Ac-Lys(Ac)-AMC

Ac-Lys(Ac)-AMC is a synthetic substrate designed to mimic the acetylated lysine residues found in histone proteins, the natural targets of HDACs and sirtuins. The molecule consists of a lysine amino acid that is acetylated at both the alpha-amino (Nα) and epsilon-amino (Nε) groups. This di-acetylated lysine is coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic removal of the Nε-acetyl group by an HDAC or sirtuin, the resulting Lys-AMC product can be cleaved by a developing enzyme, such as trypsin, releasing the highly fluorescent AMC molecule. The increase in fluorescence is directly proportional to the deacetylase activity.

Mastering the Stock Solution: Solubility in DMSO

For the vast majority of fluorogenic peptide substrates, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions. This is due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous buffers. While specific quantitative solubility data for Ac-Lys(Ac)-AMC is not readily published, extensive experience with structurally similar compounds, such as Boc-Lys(Ac)-AMC and other peptide-AMC substrates, provides a strong foundation for best practices.

Table 1: Recommended Parameters for Ac-Lys(Ac)-AMC Stock Solution in DMSO

| Parameter | Recommendation | Rationale & Expert Insights |

| Solvent | Anhydrous DMSO | DMSO is hygroscopic; water contamination can promote hydrolysis of the substrate and affect solubility. Always use a fresh, sealed bottle of anhydrous DMSO. |

| Concentration | 10-50 mM | While higher concentrations may be achievable, starting within this range minimizes the risk of precipitation upon storage or dilution into aqueous buffers. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced enzyme inhibition. |

| Preparation | Sonication or gentle warming | Complete dissolution can be facilitated by brief sonication in a water bath or gentle warming (to no more than 37°C). Avoid aggressive heating, which can lead to degradation. Visual inspection is crucial to ensure no particulates remain. |

| Storage | -20°C or -80°C in small aliquots | To maintain stability and prevent repeated freeze-thaw cycles, which can degrade the compound, store the DMSO stock solution in single-use aliquots. Protect from light, as the AMC fluorophore is light-sensitive. |

Experimental Protocol: Preparation of a 10 mM Ac-Lys(Ac)-AMC Stock Solution in DMSO

-

Pre-weighing: Accurately weigh the desired amount of Ac-Lys(Ac)-AMC powder in a microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Dissolution: Vortex the tube for 1-2 minutes. If complete dissolution is not achieved, sonicate in a room temperature water bath for 5-10 minutes.

-

Visual Inspection: Hold the tube up to a light source to ensure the solution is clear and free of any visible particulates.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes. Store immediately at -20°C or -80°C.

The Assay Environment: Solubility and Stability in Aqueous Buffers

The transition from a DMSO stock solution to an aqueous assay buffer is a critical step where solubility issues can arise. The solubility of Ac-Lys(Ac)-AMC in aqueous solutions is significantly lower than in DMSO and is influenced by several factors, including pH, ionic strength, and the presence of co-solvents.

Factors Influencing Aqueous Solubility

-

pH: The pH of the buffer can influence the charge state of the molecule, which in turn affects its solubility. While specific data for Ac-Lys(Ac)-AMC is unavailable, for many amine-containing compounds, solubility can vary with pH. It is crucial to ensure the substrate remains soluble at the optimal pH for the enzyme being studied.

-

Ionic Strength: The concentration of salts in the buffer can impact solubility through the "salting out" effect. It is advisable to test the solubility of the substrate in the final assay buffer composition.

-

Buffer Composition: The choice of buffering agent (e.g., Tris, HEPES, PBS) can also play a role. Empirical testing is the most reliable way to confirm compatibility.

Mitigating Precipitation in Aqueous Solutions

Precipitation of the substrate upon dilution from the DMSO stock is a common pitfall. To avoid this:

-

Dilute in Series: Perform serial dilutions in the assay buffer rather than a single large dilution.

-

Vortex During Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

-

Pre-warm the Buffer: Having the aqueous buffer at the assay temperature can sometimes aid in solubility.

Stability in Aqueous Buffers: The Hidden Variable

Beyond solubility, the stability of Ac-Lys(Ac)-AMC in aqueous buffers is a paramount concern for data integrity. The amide and ester linkages in the molecule are susceptible to hydrolysis, which can lead to a high background signal and an inaccurate assessment of enzyme activity.

-

pH-Dependent Hydrolysis: The rate of hydrolysis is often pH-dependent. It is recommended to prepare the working solution of Ac-Lys(Ac)-AMC in the assay buffer immediately before use.

-

Temperature Effects: Higher temperatures will accelerate the rate of hydrolysis. Avoid prolonged incubation of the substrate in aqueous buffer at elevated temperatures outside of the context of the enzymatic reaction.

Experimental Protocol: Assessing the Aqueous Solubility and Stability of Ac-Lys(Ac)-AMC

This protocol provides a framework for empirically determining the working solubility and stability of your Ac-Lys(Ac)-AMC stock in a specific assay buffer.

-

Prepare a Dilution Series: From your DMSO stock solution, prepare a series of dilutions in your chosen aqueous assay buffer (e.g., 50 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

-

Visual Inspection for Solubility: Immediately after dilution, visually inspect each concentration for any signs of precipitation (cloudiness or visible particles).

-

Incubation for Stability Assessment: Incubate the clear dilutions at your intended assay temperature (e.g., 37°C) for a time course that reflects your planned experiment (e.g., 0, 30, 60, 90 minutes).

-

Fluorescence Measurement: At each time point, measure the fluorescence of a sample from each concentration using the appropriate excitation and emission wavelengths for AMC (typically ~355 nm excitation and ~460 nm emission).

-

Data Analysis: A stable solution will show a minimal increase in fluorescence over time. A significant, time-dependent increase in fluorescence in the absence of enzyme indicates substrate hydrolysis.

Visualizing the Workflow

To aid in the conceptualization of these critical steps, the following diagrams illustrate the recommended workflows.

Caption: Workflow for preparing a concentrated DMSO stock solution of Ac-Lys(Ac)-AMC.

Caption: Workflow for preparing and using the aqueous working solution of Ac-Lys(Ac)-AMC in an enzymatic assay.

Conclusion: Best Practices for Reliable Results

A meticulous approach to the preparation and handling of Ac-Lys(Ac)-AMC is fundamental to the success of any research involving this substrate. While definitive solubility data for this specific compound remains elusive in publicly available resources, the principles outlined in this guide, derived from extensive experience with analogous compounds, provide a robust framework for achieving reliable and reproducible results. Always prioritize the use of high-purity, anhydrous solvents, prepare stock solutions with care, and empirically validate the solubility and stability of the substrate in your specific aqueous assay buffer. By adhering to these best practices, researchers can confidently navigate the complexities of Ac-Lys(Ac)-AMC solubility and unlock its full potential in advancing our understanding of epigenetic regulation and drug discovery.

References

Note: As specific literature detailing the solubility of Ac-Lys(Ac)-AMC is not available, this section provides references for the general use and handling of similar fluorogenic HDAC/sirtuin substrates.

Technical Guide: Stability and Storage of Ac-Lys(Ac)-AMC Stock Solutions

[1]

Executive Summary

Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin) is a fluorogenic substrate critical for assaying Histone Deacetylase (HDAC) and Sirtuin activity.[1] Its utility relies entirely on the integrity of two specific chemical bonds: the epsilon-amino acetyl modification and the amide linkage to the AMC fluorophore.

The stability of this substrate in solution is governed by hydrolytic prevention . While solid powder is stable for years, stock solutions (typically in DMSO) at -20°C are vulnerable to moisture-induced hydrolysis and freeze-thaw degradation.[1] This guide provides a validated framework for maintaining stock integrity for 6–12 months.

Part 1: The Chemistry of Instability

To understand storage requirements, one must understand the degradation mechanism. Ac-Lys(Ac)-AMC is not a single-step reporter; it functions via a coupled enzymatic cascade .[1]

The Mechanism of Action[2]

-

Deacetylation: HDAC enzymes remove the acetyl group from the lysine side chain.[2]

-

Proteolysis: A developer enzyme (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond, releasing the fluorescent AMC group.

The Degradation Pathway (The "False Signal")

Instability arises when the amide bond connecting the Lysine to the AMC fluorophore hydrolyzes spontaneously during storage. This releases free AMC, causing high background fluorescence (noise) that mimics enzyme activity.[1]

Figure 1: The dual-pathway of AMC release.[1] The red arrow represents the degradation pathway that must be prevented during storage.

Part 2: Solvation and Storage Protocol

The solvent of choice is Dimethyl Sulfoxide (DMSO) .[1][3] However, DMSO is hygroscopic (absorbs water from the atmosphere).[1] Water is the primary reactant in hydrolysis. Therefore, the purity of the DMSO is as critical as the temperature.

Preparation of Stock Solution[4][5]

-

Concentration: Prepare a 10 mM to 50 mM stock. Higher concentrations are more stable as they reduce the solvent-to-solute ratio, minimizing relative hydrolytic exposure.[1]

-

Solvent Quality: Use only anhydrous DMSO (≥99.9%, water content <0.005%).[1]

-

Vessel: Use amber or opaque microtubes to prevent photobleaching, although AMC is relatively photostable compared to fluorescein.

The Aliquot Strategy (Crucial)

Never store the bulk stock in a single vial. Repeated freeze-thaw cycles cause micro-crystallization and condensation, introducing water into the DMSO.[1]

-

Step 1: Dissolve powder in anhydrous DMSO. Vortex until fully clear.[1]

-

Step 2: Immediately dispense into single-use aliquots (e.g., 20–50 µL).

-

Step 3: Seal tubes tightly. Parafilm is recommended for long-term storage (>3 months).[1]

Temperature Dynamics

| Storage Condition | Estimated Stability | Risk Factor |

| Solid Powder (-20°C) | > 2 Years | Low.[1][4] Keep desiccated. |

| DMSO Solution (-80°C) | 6–12 Months | Low.[1] Ideal for long-term.[1] |

| DMSO Solution (-20°C) | 3–6 Months | Moderate.[1][3] DMSO freezes at ~19°C; -20°C freezers often cycle, causing partial thaws.[1] |

| DMSO Solution (4°C) | < 1 Week | High.[1] Rapid hydrolysis. |

Expert Insight: While -80°C is preferred, -20°C is acceptable if and only if the solution is aliquoted. The physical phase change of DMSO at -20°C is often incomplete in "frost-free" freezers, leading to a slushy state that accelerates degradation.[1]

Part 3: Self-Validating Quality Control (QC) System

Before running a high-throughput screen or a sensitive kinetic assay, you must validate the integrity of your stock.[1] Do not assume stability.

The "Background-to-Signal" Ratio Test

This protocol determines if free AMC has accumulated in your stock tube.[1]

Materials:

-

Ac-Lys(Ac)-AMC Stock (to be tested)[1]

-

Assay Buffer (Standard HDAC buffer, e.g., Tris/Cl pH 8.0)[1]

-

Reference: Free AMC Standard (optional but recommended)[1]

Protocol:

-

Dilute: Prepare a working solution of the substrate (e.g., 50 µM) in Assay Buffer.

-

Plate Setup:

-

Well A (Substrate Blank): 50 µL Substrate + 50 µL Buffer (No Enzyme).

-

Well B (Developer Control): 50 µL Substrate + 50 µL Developer (containing Trypsin).[1]

-

-

Incubate: 30 minutes at 37°C.

-

Read: Measure Fluorescence (Ex 360nm / Em 460nm).

Interpretation Logic:

Figure 2: QC Decision Tree. "Max Theoretical Signal" can be estimated using a free AMC standard curve.

-

Pass: The Substrate Blank RFU is low (close to buffer-only baseline).

-

Fail: The Substrate Blank RFU is significantly elevated. This indicates the amide bond has broken during storage, releasing free AMC.

-

Note on Well B: If Well B (Developer) is high, it indicates the acetyl group was unstable (less common) or the substrate was not fully acetylated during synthesis.[1]

Part 4: Troubleshooting & Best Practices

| Symptom | Probable Cause | Corrective Action |

| High Background (t=0) | Hydrolysis in stock solution.[1] | Discard stock. Ensure DMSO is anhydrous.[1] Check freezer for temperature fluctuations. |

| Low Signal (Positive Control) | Substrate precipitation. | DMSO stock may have crashed out in aqueous buffer.[1] Dilute stock into buffer slowly while vortexing. Ensure final DMSO < 1%. |

| Variable Replicates | Freeze-thaw damage. | Use single-use aliquots. Do not re-freeze a thawed tube more than once.[1][3] |

Citations & References

-

Cayman Chemical. (2023).[1] Boc-Lys(Ac)-AMC Product Datasheet. Confirms storage at -20°C and stability >1 year (solid).[1][3] Link[1]

-

Enzo Life Sciences. (n.d.).[1] Fluor de Lys®-SIRT1 Substrate. Details the coupled enzymatic assay mechanism and developer specificity. Link[1]

-

BPS Bioscience. (2024).[1] Fluorogenic HDAC Substrate 3. Recommends avoiding freeze/thaw cycles and storage at -20°C. Link[1]

-

PubChem. (n.d.).[1] Compound Summary: Ac-Lys(Ac)-AMC. Chemical structure and physical properties.[1][7][8] Link

-

R&D Systems. (2023). Fluorogenic Peptide Substrate ES016. Validates stability of 6 months at -20°C to -70°C. Link[1][3][9]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US10920265B2 - Compounds and methods for detection of enzymes that remove methyl succinyl groups from epsilon-amino lysine moieties - Google Patents [patents.google.com]

- 7. ubpbio.com [ubpbio.com]

- 8. Enzo Life Sciences HDAC substrate (fluorogenic) (5 mg) CAS: 233691-67-3, | Fisher Scientific [fishersci.com]

- 9. rndsystems.com [rndsystems.com]

Technical Guide: Optimizing HDAC Assay Design – Fluorogenic vs. Colorimetric Substrates

Executive Summary: The Substrate Selection Imperative

In the high-stakes environment of epigenetic drug discovery, the choice between fluorogenic and colorimetric Histone Deacetylase (HDAC) substrates is not merely a matter of equipment availability—it is a strategic decision that dictates assay sensitivity, dynamic range, and susceptibility to false positives.

While both modalities rely on a similar two-step enzymatic cascade, their signal transduction mechanisms diverge significantly. Fluorogenic substrates (typically AMC- or R110-based) offer superior sensitivity and miniaturization potential, making them the industry standard for High-Throughput Screening (HTS). Colorimetric substrates (pNA-based), while less sensitive, offer a robust, cost-effective alternative for kinetic profiling where compound autofluorescence precludes the use of light-emitting assays.

This guide dissects the mechanistic, operational, and data-integrity implications of each approach, providing a validated framework for assay development.

Mechanistic Foundations: The Two-Step Cascade

To interpret HDAC data correctly, one must understand that standard HDAC assays are indirect . The HDAC enzyme does not generate the signal; it merely "unlocks" the substrate for a second enzyme (the Developer) to generate the signal.

The Chemistry of Signal Generation

Both assay types generally utilize an

-

Deacetylation (The HDAC Step): The HDAC enzyme removes the acetyl group from the lysine.[1][2][3] This reaction is silent (no signal change yet).

-

Development (The Protease Step): A developer solution containing Trypsin (or a similar protease) is added. Trypsin specifically recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the reporter group.

-

Signal Release: The cleavage releases the free reporter (Fluorophore or Chromophore), which is then detected.

Critical Note: If the HDAC does not remove the acetyl group, Trypsin cannot cleave the substrate (steric hindrance), and no signal is generated.

Visualization: The Signal Transduction Pathway

Figure 1: The canonical two-step HDAC assay mechanism. Note that signal generation is dependent on the successful completion of both the HDAC reaction and the Developer reaction.

Comparative Technical Analysis

The following table summarizes the operational differences. Use this to align the assay type with your specific experimental constraints.

| Feature | Fluorogenic (e.g., Boc-Lys(Ac)-AMC) | Colorimetric (e.g., Boc-Lys(Ac)-pNA) |

| Detection Mode | Fluorescence Intensity (Ex 350-380nm / Em 440-460nm) | Absorbance (OD 405nm) |

| Sensitivity | High (Can detect <5 ng of HDAC) | Low (Requires >50 ng of HDAC) |

| Dynamic Range | Broad (3-4 logs) | Narrow (1-2 logs) |

| Primary Interference | Autofluorescence : Library compounds fluorescing at 460nm. | Spectral Overlap : Colored compounds absorbing at 405nm. |

| Throughput Suitability | Excellent (96, 384, 1536-well) | Moderate (96-well typically) |

| Cost Per Well | Higher (Requires fluorescence plate reader) | Lower (Standard spectrophotometer) |

| Substrate Km | Typically lower (higher affinity) | Typically higher (requires more substrate) |

Expert Insight: The "False Positive" Trap

-

Fluorogenic Risk: Many small molecule drugs are fluorescent. If a test compound fluoresces at 460nm, it will mask HDAC inhibition, appearing as a "non-binder" or even an activator. Mitigation: Use red-shifted substrates (e.g., Boc-Lys(Ac)-R110) or kinetic reads.

-

Colorimetric Risk: Compounds that are yellow/orange (absorbing at 405nm) will artificially inflate the signal, masking inhibition.

Validated Experimental Protocols

Below are optimized protocols for a standard Class I HDAC (e.g., HDAC1/2/3) assay.

A. Fluorogenic Assay Protocol (AMC-Based)

Target: High-sensitivity screening (384-well format).

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

-

Substrate: Dilute Boc-Lys(Ac)-AMC (Stock 50 mM in DMSO) to 10-20 µM working concentration in Assay Buffer.

-

Enzyme:[2][3] Dilute HDAC enzyme to optimal concentration (titrate beforehand, typically 0.5 - 5 nM).

-

Developer: Trypsin (1 mg/mL) + 2 µM Trichostatin A (TSA) in Assay Buffer. Note: TSA is added to stop the HDAC reaction during development.[4]

-

-

Workflow:

-

Step 1: Add 5 µL of Test Compound (or DMSO control) to the plate.

-

Step 2: Add 10 µL of diluted HDAC Enzyme. Incubate 10 min at RT (allows compound-enzyme binding).

-

Step 3: Add 10 µL of Substrate solution.

-

Step 4: Incubate at 37°C for 30–60 minutes (Kinetic linearity phase).

-

Step 5: Add 25 µL of Developer Solution.

-

Step 6: Incubate 15 min at RT.

-

Step 7: Read Fluorescence (Ex 355nm / Em 460nm).

-

B. Colorimetric Assay Protocol (pNA-Based)

Target: High-concentration enzyme kinetics or validation (96-well format).

-

Reagent Preparation:

-

Workflow:

-

Step 1: Add 10 µL Test Compound.

-

Step 2: Add 40 µL HDAC Enzyme. Incubate 10 min.

-

Step 3: Add 50 µL Substrate (pNA).

-

Step 4: Incubate 1–2 hours at 37°C (Longer time needed to accumulate signal).

-

Step 5: Add 100 µL Developer Solution (containing TSA).

-

Step 6: Incubate 15-30 min at RT.

-

Step 7: Read Absorbance at 405 nm.

-

Critical Control Systems (Self-Validation)

To ensure scientific integrity, every assay plate must contain the following internal controls. Without these, data is anecdotal, not analytical.

-

No Enzyme Control (Background): Buffer + Substrate + Developer.

-

Purpose: Measures background fluorescence/absorbance of the substrate itself.

-

Acceptance Criteria: Signal should be <5% of the Max Signal.

-

-

No Inhibitor Control (Max Signal): Enzyme + Substrate + DMSO + Developer.

-

Purpose: Defines 100% activity.

-

-

Reference Inhibitor (Positive Control): SAHA (Vorinostat) or TSA at IC100 (e.g., 10 µM).

-

Developer Control: Deacetylated Standard (Boc-Lys-AMC) + Developer.

-

Purpose: Checks if the Test Compound inhibits Trypsin rather than HDAC. If a compound inhibits Trypsin, it will look like an HDAC inhibitor (False Positive).

-

Decision Framework: Selecting the Right Substrate

Use this logic flow to determine the appropriate substrate for your campaign.

Figure 2: Strategic decision matrix for HDAC substrate selection.

References

-

Wegener, D., et al. (2003).[3] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][5][6][7][8] Molecular Genetics and Metabolism.

-

Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.

-

Promega Corporation. "HDAC-Glo™ I/II Assays and Screening Systems Technical Manual." Promega Protocols.

-

Cayman Chemical. "HDAC Activity Assay Kit Protocol." Cayman Chemical Product Docs.

-

BPS Bioscience. "Fluorogenic HDAC Assay Kit Instruction Manual." BPS Bioscience.

Sources

- 1. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A bioluminogenic HDAC activity assay: validation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

Methodological & Application

Application Note: Standardized Protocol for Ac-Lys(Ac)-AMC HDAC Activity Assay

Introduction & Assay Principle

Histone Deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the

This guide details the standard operating procedure (SOP) for measuring HDAC activity using the fluorogenic substrate Ac-Lys(Ac)-AMC .[8] Unlike radioisotopic methods, this assay is homogeneous, non-radioactive, and amenable to high-throughput screening (HTS).[8]

Mechanism of Action

The assay relies on a two-step enzymatic cascade.[1]

-

Deacetylation: The HDAC enzyme removes the acetyl group from the substrate Ac-Lys(Ac)-AMC. This step is silent (non-fluorescent).[8]

-

Development: A "Developer" solution containing Trypsin is added. Trypsin specifically cleaves the amide bond between the lysine and the AMC fluorophore only if the lysine has been deacetylated. This releases free 7-amino-4-methylcoumarin (AMC), which fluoresces upon excitation.[1][8][9]

Note: The Developer solution typically contains a potent HDAC inhibitor (e.g., Trichostatin A) to simultaneously quench the HDAC reaction and allow the trypsin cleavage to proceed.

Caption: Two-step fluorogenic reaction. Step 1 requires HDAC activity; Step 2 releases the fluorophore.

Materials & Reagent Preparation

Reagents

-

Substrate: Ac-Lys(Ac)-AMC (10 mM stock in DMSO).[8] Store at -20°C or -80°C.

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

.[8][10]-

Expert Tip: Add 0.1 mg/mL BSA to prevent enzyme adsorption to the plate, but ensure it is "Fatty Acid Free" to avoid interference.

-

-

HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3, or HDAC6) or nuclear extract.[8]

-

Developer Solution: Trypsin (10 mg/mL stock) + Trichostatin A (TSA, 2

M final).[8] -

Standard: Ac-Lys-AMC (Deacetylated standard) or Free AMC.[8]

-

Inhibitor Control: Trichostatin A (TSA) or SAHA (Vorinostat).[8]

Plate Compatibility

-

Type: 96-well or 384-well Black flat-bottom polystyrene plates.[8]

-

Why: Black plates minimize background scattering and crosstalk between wells compared to clear or white plates.

Assay Optimization (Critical Pre-Assay Steps)

Before running a full screen, you must validate the linear range. A common failure mode is running the assay outside the initial velocity (

A. Linearity Check (Time & Enzyme)

Run a matrix of Enzyme Concentration vs. Time.

-

Goal: Identify conditions where substrate conversion is <10-15%.

-

Reasoning: Beyond 15% conversion, product inhibition and substrate depletion violate the Michaelis-Menten assumptions required for accurate IC

calculations.[8]

B. Substrate Concentration ( )

Determine the

-

Protocol: Titrate Ac-Lys(Ac)-AMC (e.g., 1

M to 500 -

Selection: Run screening assays at

. This balances signal intensity with sensitivity to competitive inhibitors. -

Typical values: Class I HDACs often have

values between 10–50

Standard Protocol (Step-by-Step)

This protocol is scaled for a 96-well plate with a final reaction volume of 50

Step 1: Plate Layout & Preparation

Design your plate to include the following controls:

| Well Type | Component 1 | Component 2 | Component 3 | Purpose |

| Blank | Assay Buffer | Solvent (DMSO) | Substrate | Background fluorescence subtraction. |

| 100% Activity | HDAC Enzyme | Solvent (DMSO) | Substrate | Max signal reference ( |

| Inhibitor | HDAC Enzyme | Test Compound | Substrate | Experimental data point.[2][6][10][12][13][14][15] |

| Inhibitor Ctrl | HDAC Enzyme | TSA (1 | Substrate | Positive control for inhibition.[8] |

Step 2: Reaction Assembly

-

Enzyme Addition: Add 15

L of diluted HDAC Enzyme to appropriate wells. (Use Assay Buffer for Blank wells). -

Compound Addition: Add 10

L of Test Compound or Solvent Control.-

Note: Pre-incubate Enzyme + Compound for 10–15 minutes at RT if checking for slow-binding inhibitors.[8]

-

-

Substrate Initiation: Add 25

L of diluted Ac-Lys(Ac)-AMC Substrate to all wells.[8]-

Target Concentration: Typically 10–50

M final.

-

Step 3: Incubation[12][16]

-

Condition: Incubate at 37°C for 30–60 minutes .

-

Validation: Ensure the plate is sealed to prevent evaporation, which shifts concentrations.

Step 4: Development

-

Preparation: Prepare Developer Solution (Trypsin + TSA in Assay Buffer).

-

Ratio: Ensure TSA concentration is sufficient (typically 1–2

M) to instantly stop the HDAC reaction.

-

-

Addition: Add 50

L of Developer Solution to all wells. -

Incubation: Incubate at Room Temperature for 15–20 minutes .

-

Why: This allows Trypsin to cleave the deacetylated lysine. The reaction usually plateaus after 15 mins.

-

Step 5: Detection[6][16]

-

Instrument: Fluorescence Microplate Reader.

-

Settings:

Caption: Standard pipetting workflow for 96-well plate format.

Data Analysis

Background Subtraction

Subtract the mean fluorescence units (RFU) of the Blank wells from all other experimental wells.

Percentage Activity Calculation

IC50 Determination

Plot Log[Inhibitor] vs. % Activity.[8] Fit the data using a non-linear regression (4-parameter logistic model):

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| High Background | Substrate degradation or autofluorescence.[8] | Use fresh substrate. Check compound autofluorescence at Ex360/Em460. |

| Low Signal | Enzyme inactive or Trypsin failure. | Use a Deacetylated Standard (Ac-Lys-AMC) to verify Trypsin activity independent of HDAC.[8] |

| False Positives | Compound inhibits Trypsin. | Run a counter-screen: Incubate Compound + Deacetylated Standard + Developer. If signal drops, the compound inhibits Trypsin, not HDAC. |

| Non-Linear Rates | Substrate depletion (>15% conversion).[8] | Reduce enzyme concentration or incubation time. |

Link Integrity & References

-

BPS Bioscience. Fluorogenic HDAC Assay Kit Protocol. (Standard industry reference for class I/IIb assays). [8]

-

Cayman Chemical. HDAC Fluorometric Activity Assay Kit.[5][10] (Detailed reagent preparation and troubleshooting).

-

Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[8] Chemistry & Biology. (Foundational paper for the MAL substrate methodology).

-

Reaction Biology. HDAC Assay Services & Substrate Specificity. (Validation of isoform-specific substrates).

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [se.promega.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. ubpbio.com [ubpbio.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. abcam.co.jp [abcam.co.jp]

optimizing Ac-Lys(Ac)-AMC concentration for kinetic analysis

Application Note: Optimizing Ac-Lys(Ac)-AMC Concentration for Kinetic Analysis of HDACs

Abstract

This technical guide details the protocol for optimizing the fluorogenic substrate Ac-Lys(Ac)-AMC (also known as MAL) for the kinetic analysis of Histone Deacetylases (HDACs), specifically Class I (HDAC1, 2, 3) and Class IIb (HDAC6). The protocol addresses the critical two-step mechanism of the assay—deacetylation followed by trypsin-mediated cleavage—and provides a rigorous framework for determining

Introduction & Mechanistic Principles

The Ac-Lys(Ac)-AMC substrate is a cornerstone of high-throughput HDAC screening. However, its utility relies on a coupled enzyme reaction that is frequently misoptimized.

The Reaction Mechanism:

-

Deacetylation (Rate-Limiting Step): The HDAC enzyme removes the acetyl group from the

-amino group of the lysine residue. -

Development (Fast Step): A developer solution containing Trypsin recognizes the deacetylated lysine (Ac-Lys-AMC) and cleaves the amide bond between the lysine and the aminomethylcoumarin (AMC).

-

Result: Release of free AMC (Highly Fluorescent: Ex 355 nm / Em 460 nm).

-

Why Optimization Matters: Running an assay at an arbitrary substrate concentration (e.g., fixed 50 µM) compromises data integrity.

-

If

: Signal-to-noise is low; -

If

: The assay becomes insensitive to competitive inhibitors (the most common class of drug candidates). -

Artifact Risk: High concentrations of Ac-Lys(Ac)-AMC can absorb excitation light (Inner Filter Effect), artificially depressing the signal and skewing kinetic curves.

Materials & Reagents

Buffer Systems:

-

Standard Assay Buffer (Tris-based): 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

, 0.1 mg/mL BSA. -

Alternative Buffer (HEPES-based): 50 mM HEPES (pH 7.4), 100 mM KCl, 0.05% BSA, 0.001% Tween-20. Preferred for HDAC6 to maintain stability.

Key Reagents:

-

Substrate: Ac-Lys(Ac)-AMC (Dissolve in DMSO to 50 mM stock). Store at -80°C.

-

Developer Solution: 5-10 mg/mL Trypsin in Assay Buffer + 2-5 µM HDAC Inhibitor (e.g., Trichostatin A or SAHA) to stop the HDAC reaction during development.

-

Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve generation.

Experimental Workflow

Phase 1: Developer Validation (The "Trustworthiness" Check)

Critique: Most protocols assume the developer works instantly. If the developer is too slow, you are measuring Trypsin kinetics, not HDAC kinetics.

-

Prepare Deacetylated Standard: Chemically deacetylate a small aliquot of substrate or purchase Ac-Lys-AMC (the intermediate).

-

Titrate Developer: Incubate fixed Ac-Lys-AMC (e.g., 10 µM) with varying concentrations of Trypsin (1 mg/mL to 10 mg/mL).

-

Read Signal: Measure fluorescence every 2 minutes.

-

Criteria: Choose a Trypsin concentration that converts 100% of the intermediate to free AMC within 5–10 minutes.

Phase 2: Linearity & Time Course

Objective: Define the window where initial velocity (

-

Enzyme Titration: Prepare serial dilutions of HDAC (e.g., 0.5 nM to 50 nM).

-

Fixed Substrate: Use 50 µM Ac-Lys(Ac)-AMC.

-

Kinetics: Measure fluorescence continuously for 60 minutes.

-

Selection: Select an enzyme concentration that yields a linear slope (

) for at least 30 minutes and converts <10% of total substrate (to maintain Michaelis-Menten assumptions).

Phase 3: Determination

Objective: Calculate the Michaelis constant to set screening conditions.

-

Substrate Gradient: Prepare 8 concentrations of Ac-Lys(Ac)-AMC ranging from 0 to 500 µM (e.g., 0, 5, 15, 30, 60, 125, 250, 500 µM).

-

Reaction: Initiate with the optimized enzyme concentration (from Phase 2). Incubate for the linear time period (e.g., 30 min).

-

Stop & Develop: Add Developer solution containing SAHA/TSA. Incubate 15 min.

-

Read: Measure RFU.

Visualization of Workflow & Mechanism

Caption: Coupled reaction mechanism (Left) and sequential optimization workflow (Right) for Ac-Lys(Ac)-AMC analysis.

Data Analysis & Inner Filter Effect (IFE)

The IFE Problem: At concentrations >100 µM, Ac-Lys(Ac)-AMC may absorb the excitation light (355 nm), causing the RFU to plateau artificially, mimicking enzyme saturation.

Correction Protocol:

-

Measure Absorbance: Measure the UV Absorbance (

) of the substrate solutions at 355 nm in the exact plate used for the assay. -

Apply Correction Factor:

(Note: -

Curve Fitting: Plot Initial Velocity (

) vs. Substrate Concentration (

Typical Values:

| Parameter | HDAC1 | HDAC3 | HDAC6 |

|---|

|

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Non-linear Time Course | Enzyme instability or Substrate depletion | Add 0.01% Triton X-100 or increase BSA; Reduce enzyme concentration. |

| High Background | Substrate degradation or Free AMC contamination | Check stock purity by HPLC; Store stocks at -80°C; Protect from light. |

| Low Signal ( | Incomplete development (Trypsin step) | Increase Trypsin concentration; Ensure pH is >7.5 for Trypsin activity. |

| Flat | Inner Filter Effect | Apply IFE correction formula; reduce pathlength (use half-area plates). |

References

-

BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

-

Moreno-Yruela, C., et al. (2018).[4][5] High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Retrieved from [Link]

-

Wegener, D., et al. (2003).[8] A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[4][8] Chemistry & Biology, 10(1), 61-68. (Cited via NovoPro Bioscience).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]

high-throughput screening HDAC inhibition using Ac-Lys(Ac)-AMC

Application Note: High-Throughput Screening of HDAC Inhibition using Ac-Lys(Ac)-AMC

Executive Summary

This guide details the development and execution of a high-throughput screening (HTS) campaign for Histone Deacetylase (HDAC) inhibitors using the fluorogenic substrate Ac-Lys(Ac)-AMC .[1][2] Unlike radiometric assays, this homogeneous, two-step fluorometric format eliminates wash steps, making it ideal for 384-well or 1536-well automation.[2]

The protocol focuses on Class I and IIb HDACs (specifically HDAC1, 2, 3, and 6), for which Ac-Lys(Ac)-AMC is a preferred substrate due to its structural mimicry of the acetylated lysine residues on histone tails.[2] This document prioritizes data integrity, outlining the critical "Pre-Screen" validation steps—enzyme linearity,

Assay Principle & Mechanism

The assay relies on a specific protease-coupled reaction. The substrate, Ac-Lys(Ac)-AMC , consists of a lysine residue acetylated at the

The Logic of the "Developer": Trypsin is a serine protease that cleaves peptide bonds strictly at the C-terminal side of positively charged lysine or arginine residues. However, it cannot cleave acetylated lysine because the acetylation neutralizes the positive charge.

-

Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the

-amino group.[5] The substrate remains non-fluorescent. -

Step 2 (Development): A "Developer Solution" containing Trypsin and a potent HDAC inhibitor (e.g., Trichostatin A) is added.[1][2] The HDAC inhibitor stops the reaction.[4] Trypsin then recognizes the now-deacetylated lysine and cleaves the amide bond, releasing the free AMC fluorophore.[3][4][6]

Signal:

Mechanistic Pathway (Graphviz)

Caption: Two-step fluorogenic reaction. Step 1 requires HDAC activity; Step 2 requires Trypsin activity on the deacetylated product.[4]

HTS Assay Development (The "Pre-Screen")

Before screening a library, you must define the "Assay Window." Do not proceed to screening without these three datasets.

Enzyme Linearity & Titration

To identify valid inhibitors, the assay must run within the initial velocity (

-

Experiment: Titrate HDAC enzyme (e.g., 0.1 nM to 100 nM) across multiple time points (15, 30, 45, 60 min).

-

Selection Criteria: Choose the lowest enzyme concentration that yields a Signal-to-Background (S/B) ratio > 5 at a time point where the reaction is still linear (

).[1]

Determination (Substrate Optimization)

Running HTS at

-

Protocol: Fix Enzyme concentration (from 3.1). Titrate Ac-Lys(Ac)-AMC (e.g., 1 µM to 500 µM).[1][2]

-

Data Fit: Fit to the Michaelis-Menten equation.

-

Typical Values: For HDAC1/3, the

for Ac-Lys(Ac)-AMC is typically 10–50 µM [1].[1][2]

DMSO Tolerance

Compound libraries are stored in DMSO.[2] HDACs are generally tolerant up to 5% DMSO, but this must be verified.[2]

-

Experiment: Measure HDAC activity in 0%, 1%, 2%, 5%, and 10% DMSO.

-

Requirement: Maximize DMSO concentration without reducing activity by >20%.

Detailed HTS Protocol

Assay Buffer:

-

50 mM Tris-HCl or HEPES (pH 8.0)

-

1 mM

[1][2] -

Optional: 0.01% Triton X-100 or Pluronic F-127 (Reduces meniscus effects in 384-well plates).[1][2]

Developer Solution (Prepare immediately before use):

Workflow Diagram

Caption: Step-by-step liquid handling workflow for 384-well plate screening.

Step-by-Step Procedure (384-well Format)

-

Compound Transfer:

-

Enzyme Addition:

-

Add 10 µL of diluted HDAC Enzyme to all wells.

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate for 10 mins at RT to allow compound-enzyme interaction.

-

-

Substrate Initiation:

-

Development (Stop & Signal Generation):

-

Detection:

Data Analysis & Validation

Z-Factor Calculation

The Z-factor determines if the assay is robust enough for screening.[8] A value > 0.5 is mandatory [2].[2]

[1][2]| Parameter | Definition | Ideal Value |

| Mean Fluorescence of High Control (DMSO) | High RFU | |

| Mean Fluorescence of Low Control (Inhibitor) | ~Background | |

| Standard Deviation | < 10% of Mean | |

| Z' | Screening Quality Score | > 0.5 |

Percent Inhibition

For single-point screening (usually 10 µM):

Hit Confirmation (Counter-Screening)

Critical: Compounds that inhibit Trypsin will appear as HDAC inhibitors (False Positives).[1][2]

-

Validation: Re-test hits using a Deacetylated Standard (Ac-Lys-AMC) instead of the substrate.

-

If the signal decreases in the presence of the compound + Deacetylated Standard + Developer, the compound inhibits Trypsin, not HDAC.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low S/B Ratio (< 3) | Substrate concentration too low | Increase [S] to at least |

| Insufficient incubation | Increase HDAC incubation time (ensure linearity). | |

| Old Developer | Trypsin degrades; prepare fresh daily. | |

| High Background (LC) | Incomplete Stopping | Increase TSA concentration in Developer. |

| Substrate degradation | Store Ac-Lys(Ac)-AMC at -20°C, desiccated.[1][2] | |

| High Variability (CV > 10%) | Pipetting errors | Use automated dispensers (Multidrop/Tempest).[1][2] |

| Meniscus effects | Add 0.01% Triton X-100 to buffer. | |

| Fluorescence Quenching | Compound interference | Check for auto-fluorescence or color quenching.[2] |

References

-

Wegener, D., et al. (2003).[1][2][3][9] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[2][5][10][11][12] Chemistry & Biology, 10(1), 61-68.[1][2]

-

Zhang, J.H., et al. (1999).[1][2] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[1][2] [1][2]

-

Bradner, J.E., et al. (2010).[1][2] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.[2]

-

Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assay.dev [assay.dev]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. K2038-100 | HDAC Inhibitor Drug Screening Kit (Fluorometric) Clinisciences [clinisciences.com]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurodiagnostico.com [eurodiagnostico.com]

Application Note: Preparation and Handling of Ac-Lys(Ac)-AMC Working Solutions

Abstract

This guide provides a rigorous technical protocol for the preparation of Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin), a fluorogenic substrate critical for quantifying Histone Deacetylase (HDAC) and Sirtuin activity. Unlike standard reagent mixing, the preparation of this substrate requires strict adherence to solubility limits and solvent compatibility to prevent micro-precipitation and fluorescence quenching. This document details the physicochemical properties, step-by-step solubilization workflow, and the biphasic enzymatic mechanism required for signal generation.

compound Verification & Technical Specifications

CRITICAL WARNING: "Ac-Lys(Ac)-AMC" is often confused with "Boc-Lys(Ac)-AMC" in laboratory vernacular. These are distinct compounds with different molecular weights. Using the wrong molecular weight for calculations will result in significant experimental error (up to 29% deviation in concentration).

| Feature | Ac-Lys(Ac)-AMC (Target of this Guide) | Boc-Lys(Ac)-AMC (Common Alternative) |

| Synonyms | Ac-Lys-AMC, MAL, Hexanamide | Boc-Lys(epsilon-Ac)-AMC |

| Molecular Weight | 345.39 g/mol | 445.51 g/mol |

| Formula | C₁₈H₂₃N₃O₄ | C₂₃H₃₁N₃O₆ |

| Solubility | DMSO (~100 mg/mL) | DMSO (~25 mg/mL) |

| Excitation/Emission | 350-380 nm / 440-460 nm | 350-360 nm / 440-460 nm |

| Application | HDAC / Sirtuin Substrate | HDAC / Sirtuin Substrate |

Verify the CAS number and MW on your product vial before proceeding.

Mechanism of Action

Ac-Lys(Ac)-AMC is a non-fluorescent substrate that requires a two-step coupled enzymatic reaction to generate a signal.

-

Deacetylation: HDAC enzymes remove the acetyl group from the

-amino position of the lysine.[1] -

Development: A developer enzyme (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the AMC fluorophore.

-

Fluorescence: Free AMC is released, fluorescing at 460 nm.

Mechanistic Pathway Diagram

Figure 1: The two-step enzymatic cascade required to generate a fluorescent signal from Ac-Lys(Ac)-AMC.[1][2][3][4][5]

Materials & Equipment

Reagents

-

Ac-Lys(Ac)-AMC Powder: Store at -20°C, desiccated.

-

Anhydrous DMSO (Dimethyl Sulfoxide): PCR-grade or better. Note: Use a fresh bottle. Hygroscopic DMSO can induce hydrolysis.

-

Assay Buffer: Typically 25 mM Tris-HCl or HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Trypsin Solution (Developer): 10 mg/mL stock in PBS.

Equipment

-

Microcentrifuge.

-

Vortex mixer.[6]

-

Sonicator (optional, for stubborn particulates).

-

Amber microcentrifuge tubes (light protection is mandatory).

Protocol: Stock Solution Preparation (50 mM)

Objective: Prepare a stable, high-concentration stock solution in DMSO. Do not dissolve directly in aqueous buffer, as this promotes hydrolysis and limits solubility.

-

Equilibration: Remove the Ac-Lys(Ac)-AMC vial from -20°C storage and allow it to equilibrate to room temperature for 20 minutes before opening. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly spin down the vial (2,000 x g, 30 sec) to ensure all powder is at the bottom.

-

Calculation:

-

Target Concentration: 50 mM

-

Molecular Weight: 345.39 g/mol [7]

-

Formula:

-

Example: For 5 mg of powder:

-

-

Solubilization:

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes.

-

-

Aliquot & Storage:

-

Dispense into amber tubes (e.g., 20-50 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Stable at -20°C for 1 month or -80°C for 6 months.

-

Protocol: Working Solution Preparation

Objective: Dilute the stock into an aqueous buffer for the assay. Target Working Concentration: Typically 10 - 100 µM .

Critical Note: The final DMSO concentration in the assay should be < 1-2% to avoid inhibiting the HDAC enzyme.

Step-by-Step Dilution (Example: 50 µM Final Assay Concentration)

-

Thaw: Thaw one aliquot of 50 mM DMSO stock at room temperature. Protect from light.[8][6]

-

Intermediate Dilution (Optional but Recommended):

-

To ensure accurate pipetting and reduce DMSO shock, prepare a 10x intermediate solution.

-

Goal: 500 µM Intermediate.

-

Mix: 10 µL of 50 mM Stock + 990 µL of Assay Buffer.

-

Result: 500 µM Ac-Lys(Ac)-AMC in 1% DMSO.

-

-

Final Assay Setup:

-

Add 10 µL of the 500 µM Intermediate to 90 µL of Enzyme/Buffer mix in the well.

-

Final Concentration: 50 µM Substrate.

-

Final DMSO: 0.1% (Safe for most enzymes).

-

Workflow Visualization

Figure 2: End-to-end workflow for handling Ac-Lys(Ac)-AMC from powder to assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Aqueous shock (adding stock directly to cold buffer). | Dilute DMSO stock into room-temperature buffer with rapid vortexing. Use an intermediate dilution step. |

| High Background | Free AMC contamination or spontaneous hydrolysis. | Check stock purity. Ensure stock is stored in anhydrous DMSO. Measure background of substrate-only well.[6] |

| Low Signal | Incomplete Trypsin cleavage. | Ensure Trypsin/Developer is active. The developer step usually requires 10-30 mins at RT. Verify pH is >7.5. |

| Signal Drift | Photobleaching. | Keep plate covered with foil during incubation. Use black-walled plates. |

References

-

MedChemExpress. Ac-Lys-AMC (Hexanamide) Product Datasheet. Retrieved from .

-

Cayman Chemical. Boc-Lys(Ac)-AMC Product Information & Assay Principles. Retrieved from .[2][3]

-

Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[5] Chemistry & Biology, 10(1), 61-68. .

-

InvivoChem. Boc-Lys(Ac)-AMC Solubility and Storage. Retrieved from .

Sources

- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 3. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 4. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. researchgate.net [researchgate.net]

- 6. ubpbio.com [ubpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

Application Note: High-Throughput Screening of HDAC Activity Using Ac-Lys(Ac)-AMC Fluorogenic Substrate

[1][2]

Introduction & Assay Principle

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for cancer, neurodegenerative diseases, and metabolic disorders. The Ac-Lys(Ac)-AMC assay is a robust, homogeneous, two-step fluorometric method designed to quantify HDAC activity (specifically Class I and IIb) and screen for inhibitors.[1]

Mechanism of Action

Unlike direct fluorescence assays, this is a coupled-enzyme system . The substrate, an acetylated lysine residue coupled to the fluorophore 7-amino-4-methylcoumarin (AMC), is not fluorescent in its acetylated state due to the quenching effect of the peptide bond.

-

Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the

-amino group of the lysine.[2][3] -

Step 2 (Development): A developer solution containing Trypsin is added.[4][5] Trypsin specifically recognizes the deacetylated lysine (but not the acetylated precursor) and cleaves the amide bond, releasing free AMC.

-

Detection: Free AMC fluoresces upon excitation (Ex: 355–360 nm) with emission at 460 nm.[1][3]

Pathway Visualization

Figure 1: The two-step enzymatic cascade converting the non-fluorescent substrate to the fluorescent AMC product.[1]

Materials & Reagents

To ensure reproducibility, avoid generic "buffers." Use the following validated compositions.

Reagent Preparation Table

| Component | Stock Conc. | Working Conc. | Preparation / Notes |

| Assay Buffer | 10X | 1X | 1X Composition: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.[1] Note: Add BSA fresh to prevent precipitation. |

| Substrate | 10 mM (in DMSO) | 10–50 µM | Ac-Lys(Ac)-AMC . Store at -20°C. Protect from light. |

| HDAC Enzyme | Variable | 0.5–5 ng/µL | Dilute immediately before use. Keep on ice. |

| Developer | 5X | 1X | Composition: 1-2 mg/mL Trypsin + 10 µM Trichostatin A (TSA) in Assay Buffer. Note: TSA stops the HDAC reaction during the development step. |

| AMC Standard | 1 mM (in DMSO) | 0–50 µM | Used to generate a standard curve for quantifying product formation (pmol/min).[1] |

Experimental Design Strategy

For high-throughput screening (HTS), the plate layout must account for edge effects , Z-factor validation , and dose-response precision .[1]

96-Well Plate Map (IC50 Screening Mode)

We utilize a bipartite layout : Controls on the left, Standards on the right, and Screening Compounds in the center.

-

NC (Negative Control): Buffer + Substrate (No Enzyme).[1] Determines background fluorescence.

-

PC (Positive Control): Enzyme + Substrate + DMSO (No Inhibitor).[1] Defines 100% Activity.

-

CMPD (Compound): Test inhibitors (typically 8-point dose response).[1]

-

STD (Standard): Free AMC titration.[1]

| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |

| A | NC | PC | Cmpd1 (Hi) | Cmpd2 (Hi) | Cmpd3 (Hi) | Cmpd4 (Hi) | Cmpd5 (Hi) | Cmpd6 (Hi) | Cmpd7 (Hi) | Cmpd8 (Hi) | STD 0µM | STD 0µM |

| B | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 0.1µM | STD 0.1µM |

| C | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 0.5µM | STD 0.5µM |

| D | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 1µM | STD 1µM |

| E | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 5µM | STD 5µM |

| F | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 10µM | STD 10µM |

| G | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 20µM | STD 20µM |

| H | NC | PC | Cmpd1 (Lo) | Cmpd2 (Lo) | Cmpd3 (Lo) | Cmpd4 (Lo) | Cmpd5 (Lo) | Cmpd6 (Lo) | Cmpd7 (Lo) | Cmpd8 (Lo) | STD 50µM | STD 50µM |

Detailed Protocol: IC50 Inhibitor Screening

Workflow Logic

The assay requires strict timing. The HDAC reaction runs first, then is "stopped" and "developed" simultaneously by the Trypsin/TSA mix.

Figure 2: Step-by-step liquid handling workflow for the 96-well plate assay.[1]

Step-by-Step Procedure

-

Compound Addition:

-

Add 10 µL of diluted test compound (10% DMSO stock

1% final DMSO in well) to columns 3–10. -

Add 10 µL of Assay Buffer (with 10% DMSO) to columns 1, 2, 11, and 12 (Controls).

-

-

Enzyme Addition (Pre-incubation):

-

Add 15 µL of diluted HDAC Enzyme to all wells except the Negative Control (NC) and Standards (STD).

-

Add 15 µL of Assay Buffer to NC and STD wells.

-

Incubate 10 mins at Room Temp (RT). This allows the inhibitor to bind the enzyme before the substrate competes.

-

-

Substrate Initiation:

-

Prepare a 2X Substrate Working Solution (e.g., 40 µM to achieve 20 µM final).

-

Add 25 µL of Substrate Working Solution to wells in columns 1–10 (Controls + Compounds).

-

Note: Do NOT add substrate to the AMC Standard wells (Cols 11-12).[1] Instead, add 25 µL of Assay Buffer.

-

-

Primary Incubation (Deacetylation):

-

Seal plate. Incubate for 30–60 minutes at 37°C .

-

Critical: Do not exceed the linear range of the enzyme (optimized in preliminary experiments).

-

-

Development:

-

Add 50 µL of Developer Solution (Trypsin + TSA) to all wells (Cols 1–10).[1]

-

For Standards (Cols 11-12): Add 50 µL of the prepared AMC Standard concentrations.

-

Incubate 15 minutes at RT . The TSA stops the HDAC reaction immediately, while Trypsin liberates the AMC.

-

-

Read:

Data Analysis & Validation

Z-Factor Calculation

To validate the plate quality before analyzing compounds, calculate the Z-factor using the Positive (PC) and Negative (NC) controls (typically 8 replicates each).[1]

Percent Inhibition

Calculate % Inhibition for each compound well:

-

: Mean fluorescence of Positive Control (Enzyme + Substrate).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

: Mean fluorescence of Negative Control (No Enzyme).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition.[1] Fit the data using a 4-parameter logistic (4PL) regression model:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (NC) | Substrate degradation | Store substrate at -20°C; protect from light.[1] Ensure Trypsin is not contaminated with chymotrypsin activity. |

| Low Signal (PC) | Inactive Enzyme or Trypsin | Freshly thaw HDAC enzyme.[1] Ensure Trypsin is active. Check pH of assay buffer (HDACs are pH sensitive). |

| Non-Linear Rates | Substrate Depletion | Reduce incubation time or enzyme concentration. Ensure <10% substrate conversion to remain in initial velocity phase. |

| Fluorescent Interference | "Inner Filter" Effect | Some test compounds fluoresce at 460 nm.[10] Run a "Compound Only" control (no enzyme/substrate) to subtract artifacts. |

References

-

Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][3][11][12][13] Chemistry & Biology, 10(1), 61-68.[1]

-

BPS Bioscience. "HDAC Fluorogenic Assay Kit (Green) Protocol."[1][14] BPS Bioscience Product Guide. [1]

-

Cayman Chemical. "Boc-Lys(Ac)-AMC Product Information." Cayman Chemical Datasheet.

-

Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[15] Journal of Biomolecular Screening, 4(2), 67-73.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. punnettsquare.org [punnettsquare.org]

- 9. rna.uzh.ch [rna.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Trypsin-Developer Mediated Cleavage of Ac-Lys(Ac)-AMC

Introduction: A Two-Step Enzymatic Cascade for Sensitive Detection

The cleavage of the fluorogenic substrate Nα-acetyl-Nε-acetyl-L-lysine-7-amido-4-methylcoumarin (Ac-Lys(Ac)-AMC) is a cornerstone of a highly sensitive, two-step enzymatic assay. This system is predominantly utilized for the quantification of histone deacetylase (HDAC) activity. The core principle of this assay lies in the sequential enzymatic activities of an HDAC and the serine protease, trypsin. Initially, the HDAC enzyme removes the ε-acetyl group from the lysine residue of the Ac-Lys(Ac)-AMC substrate. The resulting deacetylated product, Ac-Lys-AMC, becomes a viable substrate for trypsin. In the second step, the "developer solution," containing trypsin, cleaves the amide bond C-terminal to the now-accessible lysine residue. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the resulting fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the HDAC activity.[1][2] Trypsin's inability to cleave at the C-terminus of an acetylated lysine residue is the critical feature that enables this two-step detection method.[3]